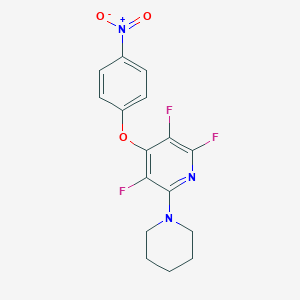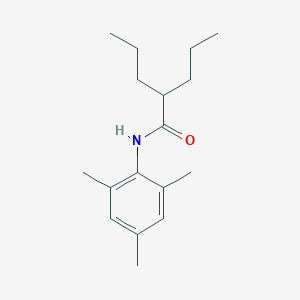
N-mesityl-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-2-propylpentanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity among researchers for its potential therapeutic applications. This compound belongs to the indole-3-carboxamide family, which is known for its ability to interact with the endocannabinoid system, a complex network of receptors and enzymes involved in various physiological processes.
Mécanisme D'action
N-mesityl-2-propylpentanamide acts as a partial agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound binds to these receptors and modulates their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
N-mesityl-2-propylpentanamide has been shown to have various biochemical and physiological effects, such as analgesia, anti-inflammatory activity, and anxiolytic effects. This compound has also been studied for its potential antitumor activity, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-mesityl-2-propylpentanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-mesityl-2-propylpentanamide, such as its potential use in the treatment of various neurological disorders, such as multiple sclerosis and Alzheimer's disease. This compound could also be studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to optimize the synthesis method of N-mesityl-2-propylpentanamide and to study its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of N-mesityl-2-propylpentanamide involves the reaction of 5-fluoro-ADB with mesityl oxide and 2-bromo-1-phenylpentan-1-one in the presence of a base and a solvent. This method yields a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
N-mesityl-2-propylpentanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. One of the main areas of research is its ability to modulate the endocannabinoid system, which is involved in pain perception, appetite regulation, and mood modulation.
Propriétés
Formule moléculaire |
C17H27NO |
|---|---|
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
2-propyl-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C17H27NO/c1-6-8-15(9-7-2)17(19)18-16-13(4)10-12(3)11-14(16)5/h10-11,15H,6-9H2,1-5H3,(H,18,19) |
Clé InChI |
RRTNSIHTUBBZRE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1C)C)C |
SMILES canonique |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



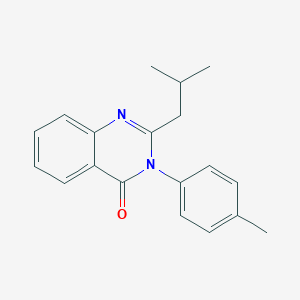
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)
![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)
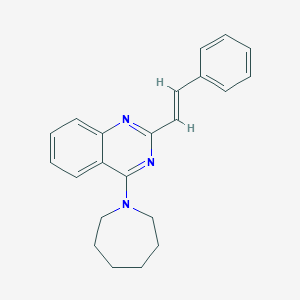
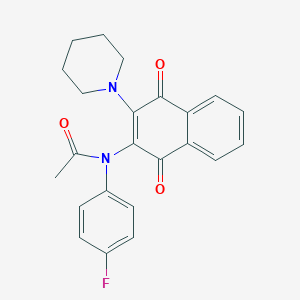
![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
